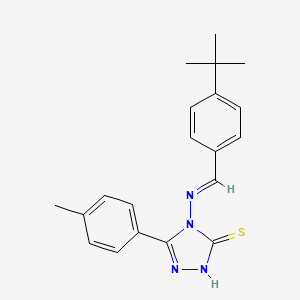
4-((4-Tert-butylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Tert-butylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolrings, einer Tert-butylbenzyliden-Gruppe und einer Methylphenyl-Gruppe aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((4-Tert-butylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren umfasst die Kondensation von 4-tert-Butylbenzaldehyd mit 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol unter sauren Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Gemisch wird mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Reaktion sicherzustellen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
4-((4-Tert-butylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Imingruppe zu einem Amin führt.
Substitution: Der Triazolring kann nukleophile Substitutionsreaktionen mit Halogenen oder anderen Elektrophilen eingehen, was zur Bildung von substituierten Triazolderivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.
Substitution: Halogene (Chlor, Brom), Elektrophile (Alkylhalogenide), Lösungsmittel (Dimethylformamid, Dichlormethan).
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amine.
Substitution: Substituierte Triazolderivate.
Wissenschaftliche Forschungsanwendungen
4-((4-Tert-butylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Untersucht auf sein Potenzial als antimikrobielles und antifungizides Mittel aufgrund seiner Fähigkeit, mit biologischen Membranen zu interagieren.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien wie Polymeren und Beschichtungen eingesetzt, da es einzigartige chemische Eigenschaften aufweist.
Wirkmechanismus
Der Wirkmechanismus von 4-((4-Tert-butylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt.
Beteiligte Signalwege: Sie kann mit zellulären Signalwegen interferieren, z. B. mit denen, die an Entzündungen und Zellproliferation beteiligt sind, wodurch ihre therapeutischen Wirkungen erzielt werden.
Wirkmechanismus
The mechanism of action of 4-((4-Tert-butylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in inflammation and cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-((4-Methylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol
- 4-((4-Tert-butylbenzyliden)amino)-5-(4-chlorphenyl)-4H-1,2,4-triazol-3-thiol
- 4-((4-Tert-butylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-on
Einzigartigkeit
4-((4-Tert-butylbenzyliden)amino)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol zeichnet sich durch das Vorhandensein der Tert-butylbenzyliden-Gruppe aus, die einzigartige sterische und elektronische Eigenschaften verleiht. Dadurch ist sie widerstandsfähiger gegen bestimmte chemische Reaktionen und weist im Vergleich zu ähnlichen Verbindungen eine höhere Stabilität auf.
Eigenschaften
Molekularformel |
C20H22N4S |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4S/c1-14-5-9-16(10-6-14)18-22-23-19(25)24(18)21-13-15-7-11-17(12-8-15)20(2,3)4/h5-13H,1-4H3,(H,23,25)/b21-13+ |
InChI-Schlüssel |
UFUOJVFTXJKIBM-FYJGNVAPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione](/img/structure/B11995366.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11995370.png)
![(2E)-5-(3-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11995375.png)
![7-(2-Hydroxy-3-phenoxypropyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995377.png)

![3-chloro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11995392.png)
![Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11995408.png)
![3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea](/img/structure/B11995424.png)
![3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11995430.png)
![(4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11995432.png)
![N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B11995440.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995453.png)
![3-Iodo-N-[(E)-(4-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}phenyl)methylidene]-4-methylaniline](/img/structure/B11995462.png)
![N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B11995471.png)
